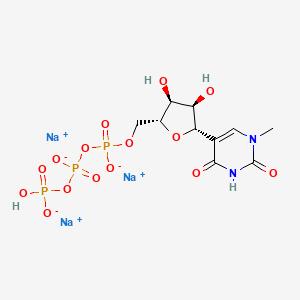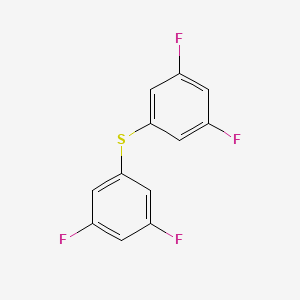
2-Bromo-6,7-dimethoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6,7-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities
準備方法
2-Bromo-6,7-dimethoxyquinoxaline can be synthesized through several methods. One common synthetic route involves the bromination of 6,7-dimethoxyquinoxaline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the quinoxaline ring.
化学反応の分析
2-Bromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl or styrene derivative.
科学的研究の応用
2-Bromo-6,7-dimethoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules. Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the function of quinoxaline-containing molecules in biological systems.
作用機序
The mechanism of action of 2-Bromo-6,7-dimethoxyquinoxaline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
類似化合物との比較
2-Bromo-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives such as:
6,7-Dimethoxyquinoxaline:
2,3-Dimethoxyquinoxaline: Substitution at different positions alters its chemical properties and biological activity.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another brominated quinoxaline derivative with different substituents, used as an intermediate in drug synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
2-bromo-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 |
InChIキー |
QQTIPGNWSNNAFX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)
![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
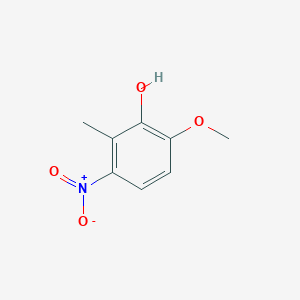
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)
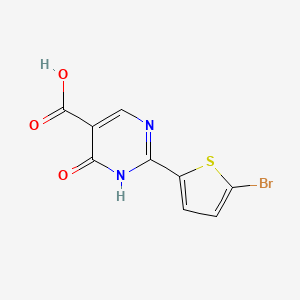
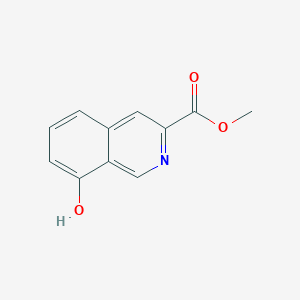
![3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
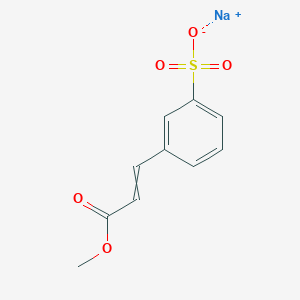
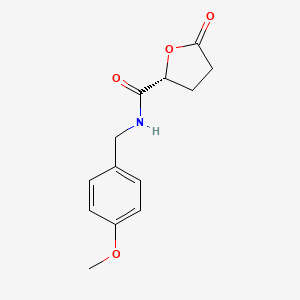
![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)
